Hexyl[1-(1,3-thiazol-2-yl)ethyl]amine Hexyl[1-(1,3-thiazol-2-yl)ethyl]amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17779503
InChI: InChI=1S/C11H20N2S/c1-3-4-5-6-7-12-10(2)11-13-8-9-14-11/h8-10,12H,3-7H2,1-2H3
SMILES:
Molecular Formula: C11H20N2S
Molecular Weight: 212.36 g/mol

Hexyl[1-(1,3-thiazol-2-yl)ethyl]amine

CAS No.:

Cat. No.: VC17779503

Molecular Formula: C11H20N2S

Molecular Weight: 212.36 g/mol

* For research use only. Not for human or veterinary use.

Hexyl[1-(1,3-thiazol-2-yl)ethyl]amine -

Specification

Molecular Formula C11H20N2S
Molecular Weight 212.36 g/mol
IUPAC Name N-[1-(1,3-thiazol-2-yl)ethyl]hexan-1-amine
Standard InChI InChI=1S/C11H20N2S/c1-3-4-5-6-7-12-10(2)11-13-8-9-14-11/h8-10,12H,3-7H2,1-2H3
Standard InChI Key WOZWWSVBJKRISN-UHFFFAOYSA-N
Canonical SMILES CCCCCCNC(C)C1=NC=CS1

Introduction

Chemical Identity and Structural Characterization

Molecular Architecture

Hexyl[1-(1,3-thiazol-2-yl)ethyl]amine (systematic IUPAC name: N-hexyl-1-(1,3-thiazol-2-yl)ethanamine) features a 1,3-thiazole ring—a five-membered heterocycle containing sulfur and nitrogen atoms—linked to an ethylamine group that is substituted with a hexyl chain at the nitrogen atom . The molecular formula is C₁₁H₂₀N₂S, with a calculated molecular weight of 212.35 g/mol. Key structural motifs include:

  • A 1,3-thiazole core (C₃H₃NS) responsible for electronic delocalization and π-π interactions .

  • An ethylamine bridge (C₂H₄NH) providing flexibility and sites for functionalization .

  • A hexyl chain (C₆H₁₃) imparting hydrophobicity and influencing solubility and lipid membrane interactions.

Spectroscopic Data

While direct spectral data for Hexyl[1-(1,3-thiazol-2-yl)ethyl]amine are unavailable, analogous compounds offer predictive insights:

  • ¹H NMR: The thiazole proton (H-5) typically resonates as a singlet near δ 7.2–7.5 ppm, while the ethylamine protons appear as multiplets between δ 2.8–3.5 ppm . The hexyl chain’s methylene groups show signals at δ 1.2–1.5 ppm (broad multiplet) and δ 0.8–0.9 ppm (terminal methyl triplet).

  • ¹³C NMR: The thiazole carbons (C-2 and C-4) are observed near δ 150–160 ppm, with the ethylamine carbons at δ 40–50 ppm (NCH₂) and δ 20–30 ppm (CH₃) .

Synthetic Methodologies

Route 1: Hantzsch Thiazole Synthesis

This classical approach involves condensing α-haloketones with thioamides. For Hexyl[1-(1,3-thiazol-2-yl)ethyl]amine, a modified protocol could involve:

  • Synthesis of 2-Amino-4-methylthiazole: Reacting hexylamine with chloroacetaldehyde and thiourea in refluxing ethanol .

  • N-Alkylation: Treating the thiazole-ethylamine intermediate with 1-bromohexane in the presence of a base (e.g., K₂CO₃) in dimethylformamide (DMF) at 60–80°C .

Key Reaction Conditions

StepReagentsTemperatureTimeYield
1Chloroacetaldehyde, thioureaReflux (78°C)12 h~65%
21-Bromohexane, K₂CO₃80°C24 h~50%

Route 2: Microwave-Assisted Cyclization

A modern alternative employs microwave irradiation to accelerate cyclization steps :

  • S-Alkylation: Reacting 3-mercapto-1,2,4-triazin-5-one with ethyl 2-chloroacetoacetate to form an intermediate.

  • Intramolecular Cyclization: Microwave irradiation (150 W, 120°C, 20 min) induces ring closure to form the thiazole core .

  • Amidation and N-Hexylation: Hydrolysis of the ester followed by coupling with hexylamine using HBTU as a coupling agent .

Advantages: Reduced reaction time (≤30 min) and improved regioselectivity .

Physicochemical Properties

Thermodynamic and Solubility Profiles

Experimental data for Hexyl[1-(1,3-thiazol-2-yl)ethyl]amine are scarce, but predictions based on analogs suggest:

PropertyValueMethod/Reference
Melting Point85–90°CAnalogous thiazole amines
Boiling Point290–300°CEstimated via group contribution
LogP (Octanol-Water)2.8 ± 0.3Computational (ChemAxon)
Solubility in Water<1 mg/mLHydrophobic hexyl chain
Solubility in DMSO>50 mg/mLPolar aprotic solvent

Biological and Industrial Applications

Antimicrobial Activity

Though untested directly, structurally related thiazole amines exhibit notable bioactivity:

  • Gram-Positive Pathogens: Analogous compounds (e.g., 7-oxo-thiazolo-triazines) show MIC values of 1–4 µg/mL against Staphylococcus aureus and Enterococcus faecium, comparable to ciprofloxacin .

  • Mechanism: Thiazole rings chelate essential metal ions in bacterial enzymes, disrupting cell wall synthesis .

Materials Science Applications

  • Liquid Crystals: The hexyl chain and planar thiazole core enable mesophase formation, useful in display technologies.

  • Coordination Chemistry: The amine and thiazole nitrogen atoms act as ligands for transition metals (e.g., Cu²⁺, Zn²⁺), forming complexes with catalytic activity .

Future Perspectives

Research Directions

  • Antimicrobial Optimization: Modifying the hexyl chain length to enhance lipid membrane penetration .

  • Catalytic Applications: Exploring metal complexes for cross-coupling reactions in organic synthesis .

  • Computational Modeling: DFT studies to predict reactivity and binding affinities for targeted drug design .

Challenges

  • Synthetic Yield: Current routes yield ≤50%, necessitating catalyst optimization (e.g., palladium-mediated couplings) .

  • Toxicity Profiling: In vivo studies are required to assess systemic effects and therapeutic indices .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator